Nisoxetine
Overview
Description
Nisoxetine, originally synthesized in the Lilly research laboratories during the early 1970s, is a potent and selective inhibitor for the reuptake of norepinephrine (noradrenaline) into synapses . It was initially researched as an antidepressant but currently has no clinical applications in humans . This compound is widely used in scientific research as a standard selective norepinephrine reuptake inhibitor .
Preparation Methods
Nisoxetine can be synthesized through various methods. One common synthetic route involves the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)propanol . This intermediate is then reacted with methylamine to produce this compound . The reaction conditions typically involve the use of a base such as sodium hydroxide and solvents like ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields and purity .
Chemical Reactions Analysis
Nisoxetine undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction . Major products formed from these reactions include various derivatives of this compound with modified functional groups .
Scientific Research Applications
Nisoxetine has several scientific research applications, including:
Mechanism of Action
Nisoxetine exerts its effects by selectively inhibiting the reuptake of norepinephrine into synapses . This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing norepinephrine transmission . The molecular targets of this compound include the norepinephrine transporter (NET), where it binds with high affinity and blocks the reuptake process . This action is crucial in studies related to mood regulation, pain management, and energy balance .
Comparison with Similar Compounds
Nisoxetine is structurally similar to other norepinephrine reuptake inhibitors such as fluoxetine, atomoxetine, and duloxetine . it is unique in its high selectivity for norepinephrine reuptake inhibition compared to serotonin and dopamine . Similar compounds include:
Fluoxetine: Primarily a selective serotonin reuptake inhibitor with some norepinephrine reuptake inhibition.
Atomoxetine: A selective norepinephrine reuptake inhibitor used in the treatment of attention deficit hyperactivity disorder (ADHD).
Duloxetine: A serotonin-norepinephrine reuptake inhibitor used in the treatment of major depressive disorder and generalized anxiety disorder.
This compound’s uniqueness lies in its high selectivity for norepinephrine reuptake inhibition, making it a valuable tool in research focused on norepinephrine-related pathways .
Properties
CAS No. |
53179-07-0 |
---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C17H21NO2/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2/h3-11,15,18H,12-13H2,1-2H3 |
InChI Key |
ITJNARMNRKSWTA-UHFFFAOYSA-N |
SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC |
Appearance |
Solid powder |
53179-07-0 57226-61-6 |
|
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(2-methoxyphenoxy)-N-methyl-3-phenylpropylamine 3-(o-methoxyphenoxy)-N-methyl-3-phenylpropylamine DL-N-methyl-3-(o-methoxyphenoxy)-N-methyl-3-phenylpropylamine Lilly 135252 Lilly 94939 LY 135252 LY 94939 LY-135252 N-methyl-gamma-(2-methylphenoxy)phenylpropanolamine nisoxetine nisoxetine hydrochloride nisoxetine hydrochloride, (+-)-isomer nisoxetine, (+-)-isome |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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